molecular formula C6H8N2O4 B12873162 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea

1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea

Cat. No.: B12873162
M. Wt: 172.14 g/mol
InChI Key: FWVJHNDICXAPBW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea is an organic compound characterized by a unique structure that includes a furan ring substituted with hydroxy, methyl, and oxo groups, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea typically involves the reaction of 4-hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with urea under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the urea derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

(3-hydroxy-2-methyl-5-oxo-2H-furan-4-yl)urea

InChI

InChI=1S/C6H8N2O4/c1-2-4(9)3(5(10)12-2)8-6(7)11/h2,9H,1H3,(H3,7,8,11)

InChI Key

FWVJHNDICXAPBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)NC(=O)N)O

Origin of Product

United States

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